

Technical Support Center: Investigating Off-Target Effects of NTRC 0066-0

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Compound of Interest

Compound Name: NTRC 0066-0

Cat. No.: B15605873

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Welcome to the technical support center for **NTRC 0066-0**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating potential off-target effects of this selective TTK inhibitor. While **NTRC 0066-0** is known for its high selectivity, this guide offers troubleshooting advice and detailed protocols to help you confidently assess its activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **NTRC 0066-0** and what is its known selectivity?

A1: **NTRC 0066-0** is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), with a reported IC₅₀ of approximately 0.9 nM.[1] It plays a crucial role in the spindle assembly checkpoint.[2] In a broad kinase panel screening of 276 kinases, **NTRC 0066-0** only inhibited TTK by more than 90% when tested at a concentration of 100 nM, demonstrating its high selectivity.[3]

Q2: If **NTRC 0066-0** is highly selective, why should I investigate off-target effects?

A2: While **NTRC 0066-0** has demonstrated high selectivity in biochemical assays, it is crucial to validate its specificity within your experimental context for several reasons:

- **Cellular Environment:** The intracellular environment can influence compound activity and binding.

- Unforeseen Phenotypes: Unexpected experimental outcomes may suggest modulation of pathways other than the intended target.[\[4\]](#)
- Due Diligence: Thoroughly characterizing a compound's selectivity is a critical step in drug development and ensures the robustness of your research findings.[\[5\]](#)
- Publication Standards: Many scientific journals require evidence of target engagement and selectivity in a cellular context.

Q3: My cells are exhibiting a phenotype inconsistent with TTK inhibition. How can I begin to investigate potential off-target effects of **NTRC 0066-0**?

A3: A systematic approach is recommended. Start by confirming the on-target effect in your system. Then, you can employ a tiered strategy to identify potential off-targets:

- Confirm On-Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that **NTRC 0066-0** is binding to TTK in your cells.
- Broad Kinome Profiling: A kinome scan will assess the activity of **NTRC 0066-0** against a large panel of kinases to identify other potential kinase targets.[\[4\]](#)
- Unbiased Proteome-Wide Analysis: Techniques like chemical proteomics can identify protein interactions beyond the kinome.[\[6\]](#)[\[7\]](#)

Q4: What are the primary methods to identify off-target proteins of a kinase inhibitor?

A4: The main experimental approaches include:

- Kinome Profiling: In vitro screening of the inhibitor against a large panel of recombinant kinases to determine its selectivity profile.[\[4\]](#)[\[8\]](#)
- Cellular Thermal Shift Assay (CETSA): A biophysical assay to assess target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Chemical Proteomics: An unbiased approach to identify protein targets by using the compound as a "bait" to pull down its binding partners from a cell lysate.[\[6\]](#)[\[7\]](#)[\[14\]](#)

- Phosphoproteomics: To understand how the compound affects global cellular signaling pathways.[\[15\]](#)

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution	Expected Outcome
Unexpected Cell Toxicity	Off-target kinase inhibition.	1. Perform a kinome-wide selectivity screen. 2. Test an inhibitor with a different chemical scaffold but the same on-target activity.	1. Identification of unintended kinase targets. 2. If toxicity persists, it may be an on-target effect.
Observed phenotype does not match known TTK inhibition phenotype.	Off-target effects are modulating other signaling pathways.	1. Perform CETSA to confirm TTK engagement. 2. Use chemical proteomics to identify non-kinase off-targets.	1. Confirmation of on-target binding. 2. Identification of novel protein interactors that could explain the phenotype.
Inconsistent results between biochemical assays and cellular assays.	Poor cell permeability or active efflux of the compound.	1. Evaluate compound uptake and efflux in your cell line. 2. Use a cell-based target engagement assay like CETSA.	1. Understanding of compound pharmacokinetics at the cellular level. 2. Direct measurement of target binding within the cell.
Difficulty validating a potential off-target identified in a screen.	The interaction may be weak, transient, or an artifact of the screening method.	1. Use an orthogonal method to validate the interaction (e.g., if identified by kinome scan, validate with CETSA). 2. Perform dose-response experiments to determine the potency of the off-target interaction.	1. Independent confirmation of the off-target binding. 2. Assessment of the physiological relevance of the off-target interaction at the concentrations used in your experiments.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of **NTRC 0066-0**

Parameter	Value	Reference
Target Kinase	Threonine Tyrosine Kinase (TTK) / Mps1	[2][3][16]
IC50 for TTK	0.9 nM	[1]
Kinase Panel Size	276 kinases	[3]
Concentration Tested	100 nM	[3]
Kinases Inhibited >90%	1 (TTK)	[3]

Table 2: Hypothetical Kinome Scan Data for **NTRC 0066-0** at 1 μ M

Kinase Target	% Inhibition	Interpretation
TTK	99%	Expected on-target activity
Aurora Kinase A	8%	Likely insignificant off-target activity
CDK2	5%	Likely insignificant off-target activity
VEGFR2	12%	Likely insignificant off-target activity
Kinase X	65%	Potential off-target, requires further validation

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of **NTRC 0066-0** against a broad panel of kinases.

Methodology:

- Compound Preparation: Prepare **NTRC 0066-0** at a concentration significantly higher than its on-target IC50 (e.g., 1 μ M) to identify potential off-targets.
- Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases (e.g., Eurofins KinaseProfiler™, Carna Biosciences).[8]
- Binding or Activity Assay: The service will typically perform a competition binding assay or an enzymatic activity assay.[17]
 - Competition Binding Assay: The inhibitor competes with a labeled ligand for binding to each kinase.
 - Enzymatic Activity Assay: The ability of the inhibitor to block the phosphorylation of a substrate by each kinase is measured.
- Data Analysis: The results are usually provided as the percentage of inhibition of each kinase at the tested concentration. Potent off-target interactions should be followed up with IC50 determination.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of **NTRC 0066-0** with its target TTK in a cellular context.
[9][10][11][12][13]

Methodology:

- Cell Culture and Treatment:
 - Culture cells of interest to 70-80% confluency.
 - Treat cells with **NTRC 0066-0** at various concentrations (e.g., 0.1, 1, 10 μ M) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
- Heat Challenge:
 - Harvest cells and resuspend in a suitable buffer.
 - Aliquot the cell suspension into PCR tubes.

- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes. [\[10\]](#)
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
 - Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
 - Collect the supernatant and determine the protein concentration.
- Protein Detection:
 - Analyze the amount of soluble TTK in each sample by Western blotting using a specific anti-TTK antibody.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - Plot the amount of soluble TTK as a function of temperature for both vehicle- and **NTRC 0066-0**-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Chemical Proteomics (Affinity-Based Protein Profiling)

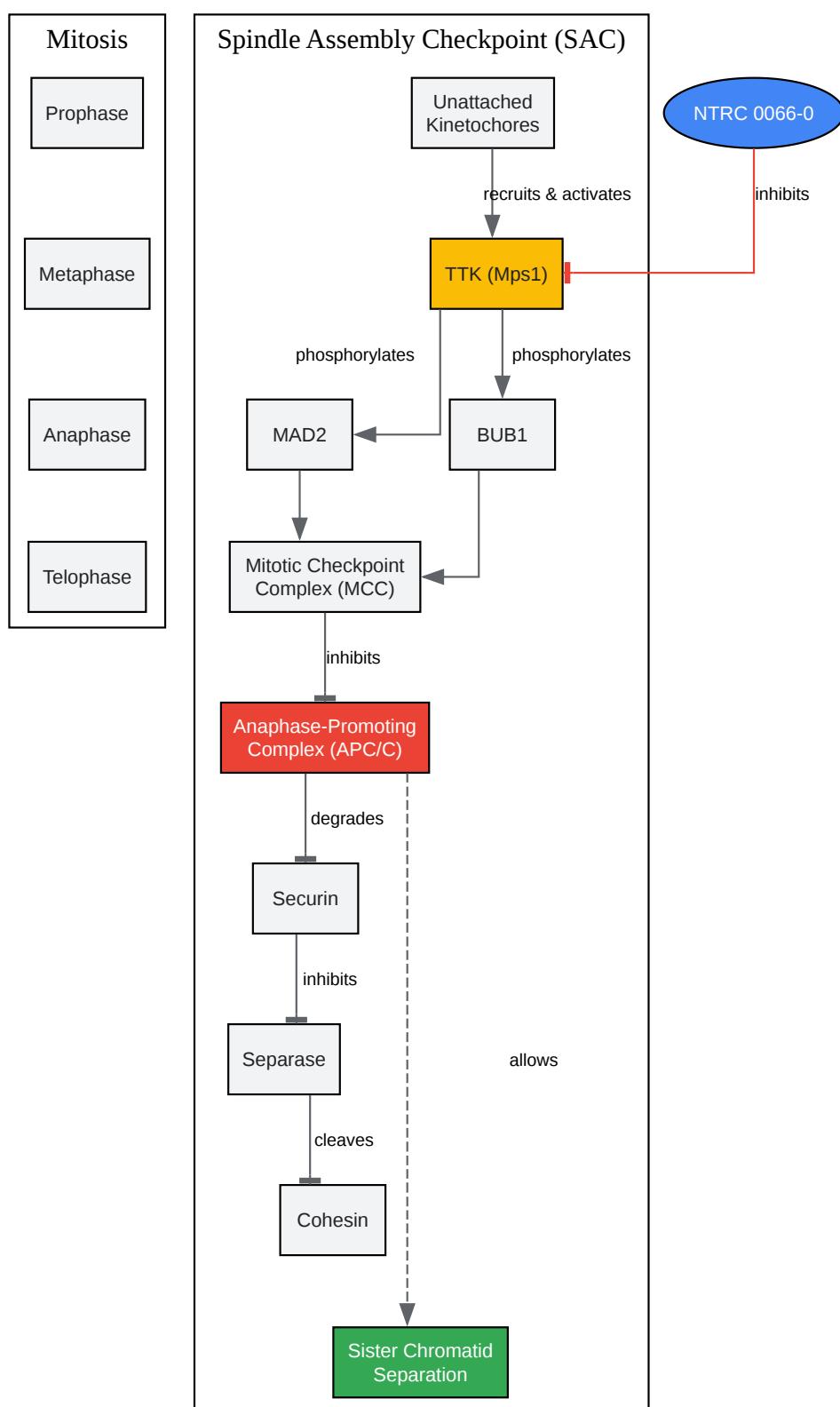
Objective: To identify the cellular binding partners of **NTRC 0066-0** in an unbiased manner. [\[6\]](#)
[\[7\]](#)[\[14\]](#)

Methodology:

- Probe Synthesis: Synthesize a chemical probe by attaching a linker and a reporter tag (e.g., biotin) to the **NTRC 0066-0** molecule. It is crucial that the modification does not significantly alter the compound's biological activity.

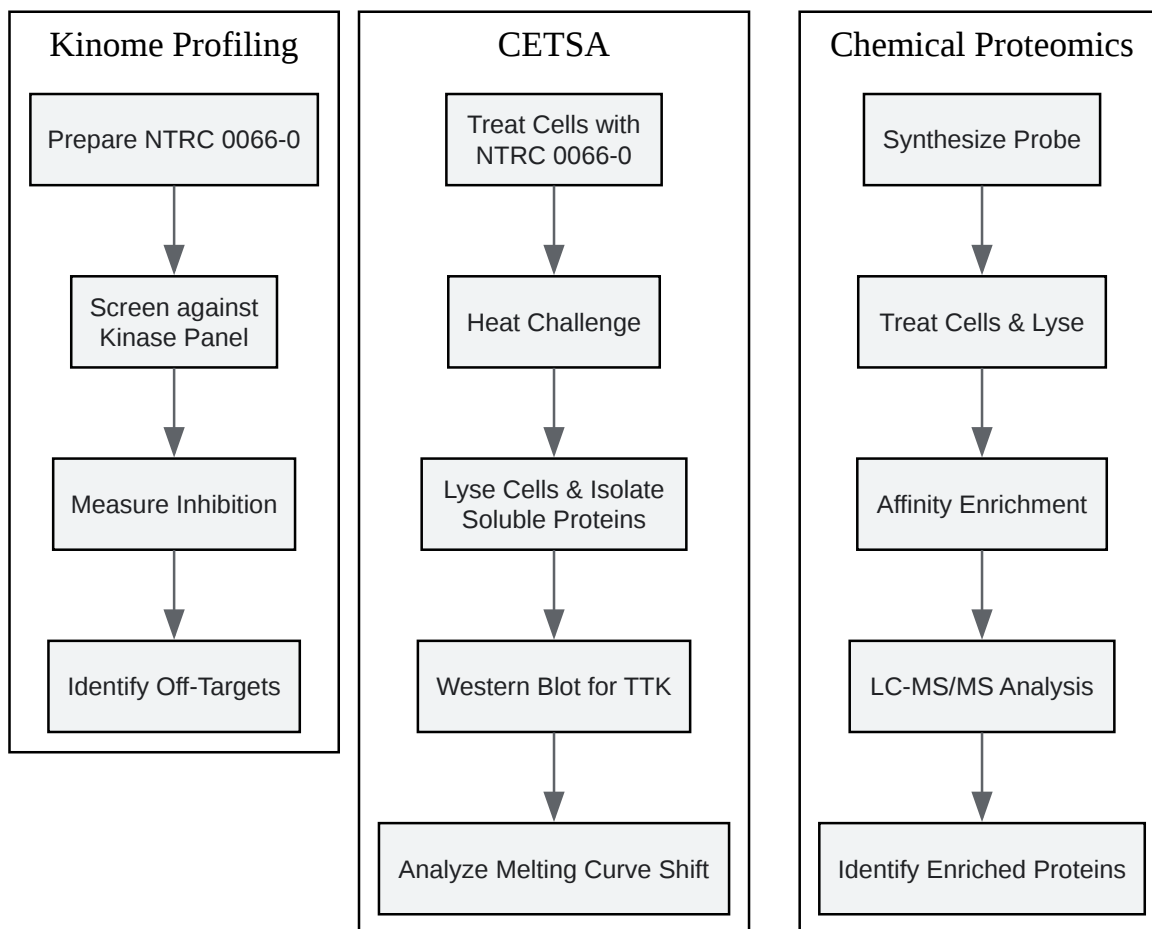
- Cell Treatment and Lysis:
 - Treat cells with the **NTRC 0066-0** probe. As a control for competitive binding, pre-incubate a separate batch of cells with an excess of the unmodified **NTRC 0066-0** before adding the probe.
 - Lyse the cells to obtain a whole-cell proteome.
- Affinity Enrichment:
 - Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.
 - Wash the beads extensively to remove non-specific protein binders.
- Protein Elution and Digestion:
 - Elute the bound proteins from the beads.
 - Digest the eluted proteins into peptides using an enzyme such as trypsin.
- Mass Spectrometry (MS) Analysis:
 - Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Identify the proteins that are significantly enriched in the probe-treated sample compared to the control sample. These are the potential binding partners of **NTRC 0066-0**.

Visualizations



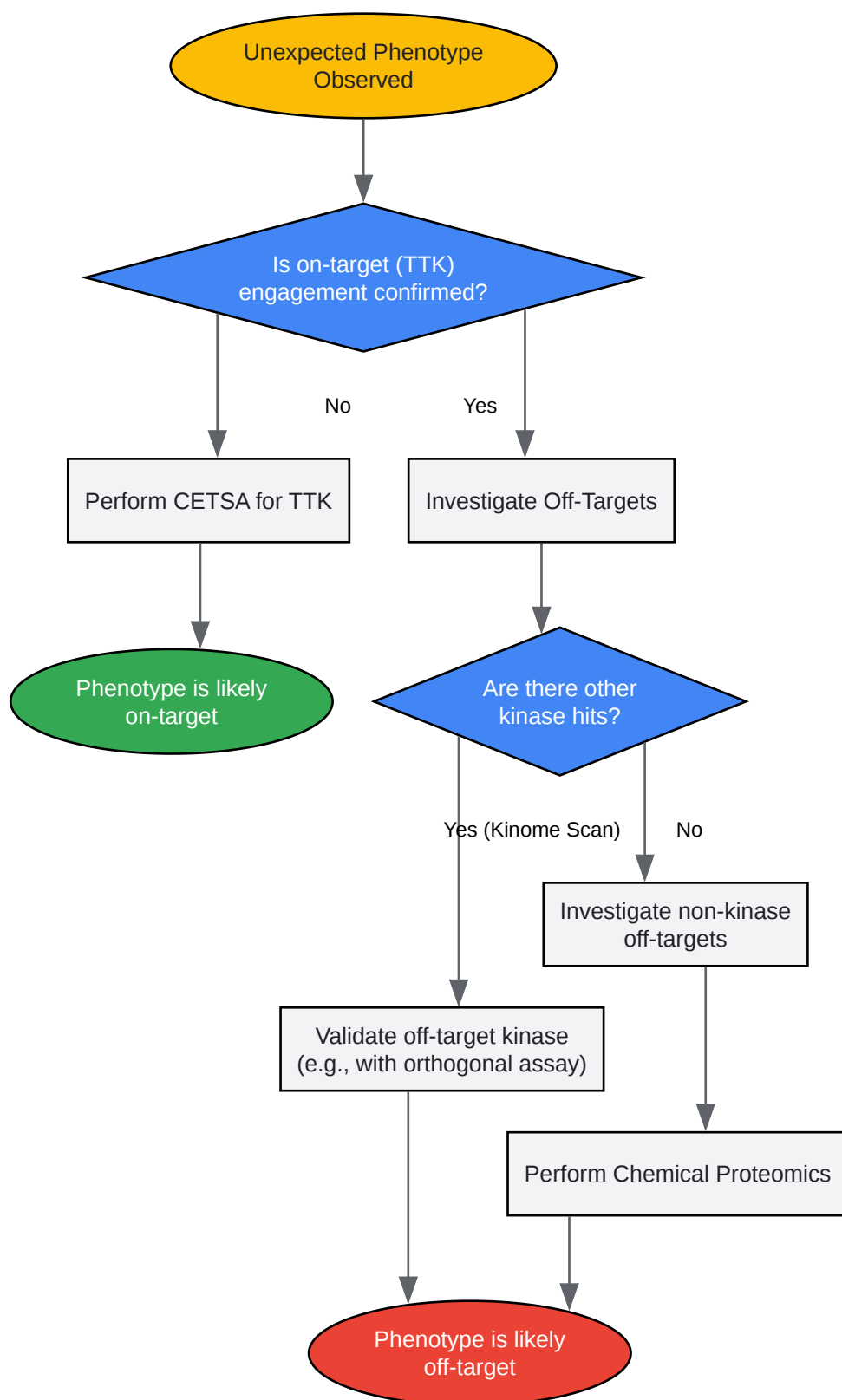
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Caption: The role of TTK in the Spindle Assembly Checkpoint signaling pathway.



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Caption: Experimental workflows for off-target identification.



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Caption: Troubleshooting logic for unexpected experimental outcomes.

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